2-Phosphonobutyric acid

Overview

Description

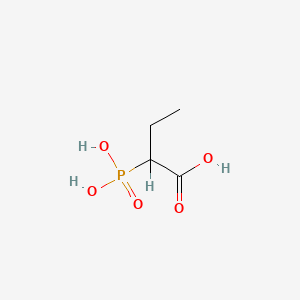

2-Phosphonobutyric acid, also known as (±)-2-Amino-4-phosphonobutyric acid or DL-AP4, is a group III nonselective metabotropic glutamate receptor (mGluR) agonist . It has a molecular weight of 183.10 .

Synthesis Analysis

The synthesis of 2-Phosphonobutyric acid involves the addition of 2-amino-4 phosphonobutyric acid, followed by a reaction with isopropylchloroformate at a pH of 10 . The pH of the solution is then adjusted to 2, and extraction is carried out .Molecular Structure Analysis

The molecular structure of 2-Phosphonobutyric acid contains 18 bonds in total; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, and 1 phosphonate .Physical And Chemical Properties Analysis

2-Phosphonobutyric acid is a solid substance with a white appearance . It has a melting point range of 123 - 127 °C .Scientific Research Applications

Binding to L-glutamate Binding Sites

[3H]2-amino-4-phosphonobutyric acid, a derivative of 2-phosphonobutyric acid, demonstrates selective binding to a specific class of L-glutamate binding sites in rat brain membranes, distinguishing itself from other glutamate binding sites. This specificity suggests its utility in studying synaptic transmission and L-glutamate receptor functionalities (Monaghan et al., 1983).

Environmental Impact and Degradation

Phosphonates, including 2-phosphonobutyric acid derivatives, exhibit strong interactions with environmental surfaces leading to their significant removal in natural systems. Their environmental behavior is distinct due to robust adsorption, indicating minimal remobilization of metals, which is crucial for understanding their ecological footprint (Nowack, 2003).

Surface/Interface Control in Material Science

Phosphonic acids are applied in controlling surface and interface properties in various materials, suggesting that derivatives of 2-phosphonobutyric acid could be employed in developing (opto)electronic devices, biomaterials, and nanostructured materials. This versatility underscores their significance in material science and engineering (Guerrero et al., 2013).

Microbial Degradation Pathways

The microbial degradation of phosphonates, including 2-phosphonobutyric acid and its analogs, illustrates the metabolic versatility of bacteria like Sinorhizobium meliloti 1021. Understanding these pathways provides insights into phosphorus cycling and the potential biotechnological applications of microbial phosphonate metabolism (Borisova et al., 2011).

Inhibition of Synaptic Transmission

L-2-amino-4-phosphonobutyric acid, closely related to 2-phosphonobutyric acid, selectively inhibits synaptic transmission from the lateral entorhinal cortex to the rat hippocampus. This specificity provides a tool for dissecting neural circuitry and understanding the role of glutamatergic signaling in brain functions (Koerner & Cotman, 1981).

Safety And Hazards

2-Phosphonobutyric acid is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-2-3(4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSXRGRLZKVHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400495 | |

| Record name | 2-PHOSPHONOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phosphonobutyric acid | |

CAS RN |

4378-40-9 | |

| Record name | 2-Phosphonobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phosphonobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHOSPHONOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.